The compound 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as the title compound) is a brominated hydroxyquinoline derivative, a class of compounds known for their diverse biological activities. Brominated hydroxyquinolines have been extensively studied due to their potential applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents. The title compound, with its unique structure, may offer a range of biological activities that could be harnessed for various applications.
In medicinal chemistry, the title compound could be explored as a lead compound for the development of new kinase inhibitors. Kinase inhibitors are crucial in the treatment of various cancers and inflammatory diseases. The structure-activity relationship (SAR) studies of similar compounds indicate that modifications at the 7-position can significantly influence biological activity1. Therefore, the title compound could serve as a starting point for the synthesis of a range of derivatives with potential anticancer or anti-inflammatory properties.
The antimicrobial properties of brominated hydroxyquinolines make them candidates for the development of new antimicrobial agents. Given the increasing resistance to existing antibiotics, new compounds such as the title compound could be valuable in the fight against resistant strains of bacteria. The amino derivatives of similar compounds have shown enhanced activity against a variety of microorganisms, suggesting that the title compound could also be modified to increase its efficacy as an antimicrobial agent2.
Brominated hydroxyquinolines have also been investigated for their use as photoremovable protecting groups, which are valuable tools in photopharmacology. These compounds can be used to cage biologically active molecules, allowing for the spatial and temporal control of their activity using light. For example, 8-bromo-7-hydroxyquinoline has been shown to be an efficient photolabile protecting group, with applications in regulating the action of biological effectors in cell and tissue culture34. The title compound, with its brominated hydroxyquinoline core, may also have potential applications in the development of caged compounds for physiological studies.
The synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one typically involves a multi-step process. The primary method includes the following steps:
The molecular structure of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one features several distinct components:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds .
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is primarily linked to its interactions with biological targets:
The compound may interact with key enzymes and receptors within cells, potentially inhibiting their activity and leading to therapeutic effects against diseases.
Analytical methods such as High Performance Liquid Chromatography (HPLC) are often used to assess purity and concentration during synthesis processes .
The scientific applications of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one are diverse:
The core synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS 129722-34-5) relies on the O-alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one (7-hydroxycarbostyril) with 1,4-dibromobutane. This Williamson ether synthesis proceeds via a nucleophilic substitution mechanism, where the phenolic oxygen of the carbostyril core attacks the terminal carbon of 1,4-dibromobutane. The reaction requires basic conditions to deprotonate the phenolic hydroxyl group (pKa ~10), generating a potent nucleophile. Anhydrous potassium carbonate (K₂CO₃) serves as the preferred base due to its mild basicity and ability to minimize side reactions like N-alkylation or hydrolysis of the dibromobutane reagent. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures (75–85°C) for 8–24 hours, achieving yields of 46–85% after crystallization [1] [2] [6].
Critical to this strategy is the chemoselectivity control favoring O-alkylation over N-alkylation at the lactam nitrogen. This selectivity arises from the superior nucleophilicity of the phenoxide ion compared to the amide nitrogen, alongside steric hindrance around the lactam group. Nevertheless, rigorous exclusion of moisture remains essential to prevent competitive hydrolysis of 1,4-dibromobutane to 4-bromobutanol, which consumes reagent and reduces yield. Post-reaction processing typically involves quenching in water, extraction with dichloromethane or ethyl acetate, and purification via recrystallization from solvents like ethanol or toluene/n-hexane mixtures [1] [3].
Table 1: Solvent and Base Systems for Nucleophilic Substitution
Solvent | Base | Temperature (°C) | Time (h) | Reported Yield (%) |
---|---|---|---|---|
Butanone | Potassium carbonate | 75 | 12 | 46.6 |
Dimethylformamide | Potassium carbonate | 85 | 8 | 78.2 |
Acetonitrile | Potassium hydroxide | 80 | 10 | 72.5 |
Toluene | Sodium hydroxide | 110 (reflux) | 6 | 68.3 |
Phase-transfer catalysis significantly enhances the alkylation efficiency of 7-hydroxy-3,4-dihydroquinolin-2-one, particularly in biphasic reaction systems. Catalysts such as tetrabutylammonium bromide (TBAB), benzyltriethylammonium chloride (BTEAC), or cetyltrimethylammonium bromide (CTAB) facilitate anion transfer from the aqueous phase (containing base) to the organic phase (containing substrate and alkylating agent). This approach enables reactions under milder conditions while reducing solvent volume or enabling neat conditions. For example, using 50% aqueous sodium hydroxide with TBAB in toluene at 80°C achieves complete conversion within 4–6 hours with minimized dimeric impurity formation [1] [3].
Solvent-free PTC systems demonstrate particular industrial relevance by eliminating volatile organic solvents. In one patented methodology, a mixture of 7-hydroxy-3,4-dihydroquinolin-2-one, 1,4-dibromobutane, solid potassium carbonate, and TBAB is heated to 90°C with vigorous stirring. The catalyst loadings are critical (5–10 mol%), as excess amounts promote quaternary ammonium salt precipitation, complicating purification. Post-reaction, the crude product is dissolved in a minimal volume of dichloromethane and precipitated using n-hexane, yielding crystalline material with >98% HPLC purity and reduced environmental impact compared to solvent-based routes [1].
Table 2: Phase-Transfer Catalysts and Their Performance
Catalyst | Reaction System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Tetrabutylammonium bromide | Toluene/H₂O (NaOH) | 80 | 4 | 82 |
Benzyltriethylammonium chloride | Neat (K₂CO₃) | 90 | 5 | 79 |
Cetyltrimethylammonium bromide | Acetonitrile/H₂O (KOH) | 75 | 6 | 76 |
Tributylhexadecylphosphonium bromide | Toluene/H₂O (NaOH) | 85 | 5.5 | 81 |
Systematic optimization of reaction parameters is pivotal for maximizing yield and purity in synthesizing 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one. Solvent polarity profoundly influences reaction kinetics and selectivity: polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity by poorly solvating the phenoxide ion, accelerating the substitution rate. Conversely, non-polar solvents like toluene require higher temperatures (reflux, ~110°C) but suppress hydrolysis of 1,4-dibromobutane. Butanone emerges as a balanced solvent, offering moderate polarity (dielectric constant ~18.5) and reflux temperatures (~75°C) suitable for 12-hour reactions, yielding 46.6% product with straightforward isolation [2] [6].
Temperature optimization reveals an Arrhenius-type relationship between rate and temperature. Below 60°C, conversion stagnates below 30% even after 24 hours due to insufficient activation energy. The optimal range of 75–85°C ensures complete consumption of 7-hydroxycarbostyril within 8–12 hours without significant dimer formation. Base selection further dictates efficiency: strong bases like sodium hydroxide (NaOH) accelerate deprotonation but risk lactam hydrolysis or dibromobutane degradation. Potassium carbonate (K₂CO₃) provides a compromise with sufficient basicity (pH ~11 in aqueous suspensions) and minimal side reactions, while organic bases (e.g., triethylamine) are less effective due to lactam coordination [1] [3].
Table 3: Solvent Polarity and Temperature Effects on Yield
Solvent | Dielectric Constant (ε) | Optimal Temp (°C) | Max Yield (%) | Key Advantage |
---|---|---|---|---|
Dimethylformamide | 36.7 | 85 | 78.2 | High solubility |
Acetonitrile | 37.5 | 80 | 72.5 | Low hydrolysis risk |
Butanone | 18.5 | 75 | 46.6 | Ease of product isolation |
Toluene | 2.4 | 110 | 68.3 | Suppresses hydrolysis |
Ethanol | 24.3 | 78 | 45.1 | Recrystallization solvent |
Stoichiometric control of 1,4-dibromobutane is critical for minimizing the formation of dimeric impurities (bis-alkylated species: 7,7'-(butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)) and maximizing the yield of the target monomer. A 1.8–2.2 molar excess of 1,4-dibromobutane relative to 7-hydroxy-3,4-dihydroquinolin-2-one typically provides optimal results, yielding 70–85% of the desired product. Lower equivalents (<1.5) lead to incomplete conversion (≤60% yield) due to reagent depletion, while higher equivalents (>2.5) promote dimer formation through double alkylation of the carbostyril [1] [3].
The dimer impurity arises when two molecules of 7-hydroxycarbostyril react with a single molecule of 1,4-dibromobutane, forming a symmetrical ether byproduct. This impurity shares similar solubility with the target compound, complicating purification. Advanced analytical techniques like high-performance liquid chromatography (HPLC) quantify dimer levels, which can reach 8–12% under non-optimized stoichiometry. Purification strategies exploit differential solubility: crude reaction mixtures dissolved in boiling ethanol or ethyl acetate precipitate the dimer upon cooling, while the monomer remains in solution. Alternatively, mineral acid treatment (e.g., 1% hydrochloric acid) protonates the lactam nitrogen, converting the monomer into a water-soluble salt and facilitating separation from the insoluble dimer [3].
Table 4: Dibromobutane Stoichiometry Impact on Yield and Impurities
Molar Ratio (Dibromobutane : Carbostyril) | Monomer Yield (%) | Dimer Impurity (%) | Unreacted Carbostyril (%) |
---|---|---|---|
1.0 : 1.0 | 48.2 | 3.1 | 41.5 |
1.5 : 1.0 | 68.7 | 5.7 | 12.3 |
2.0 : 1.0 | 82.1 | 7.8 | <1.0 |
2.5 : 1.0 | 78.5 | 12.6 | <0.5 |
3.0 : 1.0 | 74.3 | 15.9 | <0.5 |
Deuterated analogs of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, such as 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one-d₈, are synthesized for metabolic stability studies and tracer applications in drug development. The deuteration strategy focuses on replacing all aliphatic hydrogens in the butoxy chain and carbostyril ring methylene groups. This is achieved using deuterated solvents (e.g., deuterated butanone, DMF-d₇) and deuterium oxide (D₂O) in the alkylation step. A reported method employs potassium carbonate in deuterated butanone (CH₃COCD₂CD₃) at 75°C for 12 hours in a sealed tube, yielding 46.6% of the d₈-labeled product with >99% isotopic purity [2].
Key synthetic challenges include preventing deuterium-proton exchange at acidic sites (e.g., the lactam N–H) and maintaining isotopic integrity during purification. The N–H group undergoes negligible exchange under neutral or basic conditions, but acid-catalyzed purification steps must be avoided. Crystallization from non-protic solvents like deuterated ethanol (CH₃CD₂OD) or hexane preserves deuterium incorporation. Characterization via mass spectrometry and NMR confirms deuterium distribution: ¹H NMR shows complete disappearance of signals between δ 1.8–3.5 ppm (methylene protons), while ²H NMR exhibits signals at δ 2.2–2.6 (CH₂ of dihydroquinolinone) and δ 3.4–3.6 (OCH₂CH₂CH₂Br). These labeled compounds enable precise pharmacokinetic tracing in preclinical studies of antipsychotic intermediates like aripiprazole without altering pharmacological activity [2] [4] [6].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2